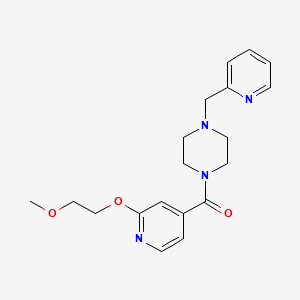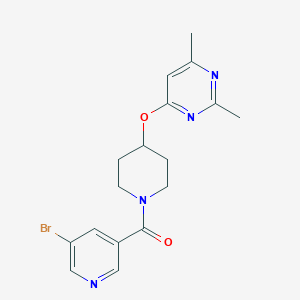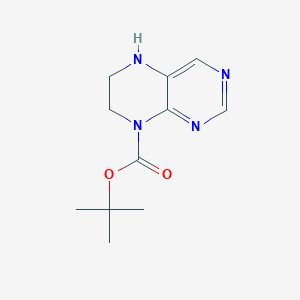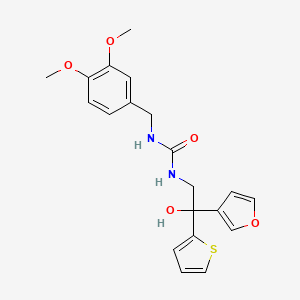![molecular formula C19H21FN4O2 B2641266 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 303151-54-4](/img/structure/B2641266.png)
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridinyl group (a type of aromatic heterocycle), a phenyl group (an aromatic hydrocarbon), a carboxamide group (a type of functional group), and a spirocyclic structure (a type of cyclic compound where two rings share a single atom). These features suggest that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. This could give the compound interesting 3D structural properties .Applications De Recherche Scientifique
Antibacterial Properties
A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials with various substitutions, including spiroamine structures similar to the compound . These compounds demonstrated potent Gram-positive and Gram-negative antibacterial activity, especially when certain side chains were N-alkylated (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Anticonvulsant Potential
Aboul-Enein et al. (2014) synthesized various 6,9-diazaspiro[4.5]decane derivatives with significant anticonvulsant potential, suggesting potential applications of similar spiro compounds in epilepsy treatment (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
Anticancer and Antimycobacterial Activities
Cihan-Üstündağ and Çapan (2012) synthesized and evaluated a series of spiropiperidines for their antimycobacterial and anticancer properties. The structural similarities with the compound indicate potential in these areas (Cihan-Üstündağ & Çapan, 2012).
Antitumor Screening
Flefel et al. (2019) developed spirothiazolidine analogs and tested them for anticancer and antidiabetic properties. Their findings suggest that similar spiro compounds could have significant therapeutic applications in oncology and diabetes treatment (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Antiviral Properties
Göktaş et al. (2012) synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moieties, showing promising anti-influenza virus activity. This research suggests potential applications of similar compounds in antiviral therapy (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Antifungal Agents
Ji et al. (2021) developed diazaspirodecanone derivatives with potent antifungal properties, indicating a possible use of similar compounds in combating fungal infections (Ji, Li, Chu, Wu, Du, Xu, Shen, & Deng, 2021).
Orientations Futures
Propriétés
IUPAC Name |
8-(6-fluoropyridin-2-yl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-7-4-8-17(22-16)23-11-9-19(10-12-23)24(13-14-26-19)18(25)21-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWYBAOOBDKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=CC=CC=C3)C4=NC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)


![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)
![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)


![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)

